Claisen Rearrangement Yield: Au(I)-Catalyzed 5-Propargyloxyindole vs. Thermal Conditions and vs. 5-Allyloxyindole
The Claisen rearrangement/cyclization of 5-propargyloxyindole to dihydropyrano[3,2-e]indole was examined under two conditions: thermal (refluxing bromobenzene, 156 °C) and Au(I) catalysis (tris[triphenylphosphinegold(I)] oxonium tetrafluoroborate, refluxing dioxane, 101 °C). The Au(I)-catalyzed method gave better yields at a substantially lower temperature [1]. In contrast, the Claisen rearrangement of the direct comparator 5-allyloxyindole under thermal conditions (boiling N,N-diethylaniline) reportedly proceeds with nearly quantitative yields [2]; however, the 5-allyloxyindole rearrangement produces a furoindole scaffold, not the pyrano[3,2-e]indole scaffold required for 5-HT₂ receptor-selective serotonin analogs [3].
| Evidence Dimension | Rearrangement yield and product scaffold type |
|---|---|
| Target Compound Data | 5-Propargyloxyindole: Au(I) catalysis at 101 °C yields dihydropyrano[3,2-e]indole (yield described as 'better' vs. thermal 156 °C; precise % not disclosed in abstract) [1] |
| Comparator Or Baseline | 5-Allyloxyindole: thermal rearrangement in boiling N,N-diethylaniline gives 'almost quantitative yields' of furoindole scaffold [2] |
| Quantified Difference | 5-Propargyloxyindole requires Au(I) catalysis for optimal yield but delivers the pyrano[3,2-e]indole scaffold essential for 5-HT₂ selectivity; 5-allyloxyindole gives higher thermal yield but produces the furoindole scaffold incompatible with this application |
| Conditions | Au(I) catalysis: refluxing dioxane, 101 °C; Thermal: refluxing bromobenzene, 156 °C [1] |
Why This Matters
For laboratories synthesizing 5-HT₂-selective serotonin analogs, 5-propargyloxyindole is the required precursor because only the propargyloxy group yields the six-membered dihydropyran ring via Claisen rearrangement; the five-membered dihydrofuran ring from 5-allyloxyindole cannot substitute.
- [1] Macor, J. E.; Blank, D. H.; Post, R. J.; Ryan, K. Tetrahedron Lett. 2011, 52 (9), 1011–1013. View Source
- [2] Cannon, J. G.; Roufos, I. J. Heterocycl. Chem. 1990, 27, 2093–2095. View Source
- [3] Macor, J. E.; Fox, C. B.; Johnson, C.; Koe, B. K.; Lebel, L. A.; Zorn, S. H. J. Med. Chem. 1992, 35, 3625–3632. View Source
